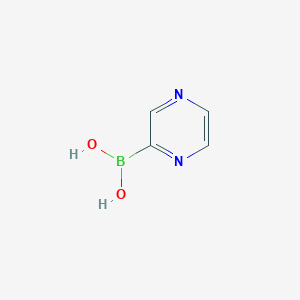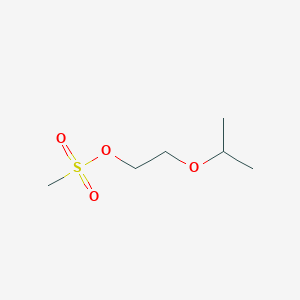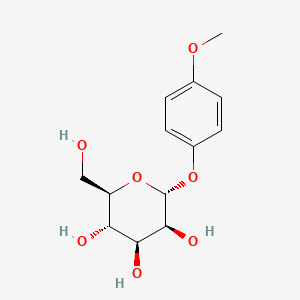
6-Chloro-5-methylisatin
Overview
Description
6-Chloro-5-methylisatin is a chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.6 g/mol . It is a derivative of isatin, a heterocyclic compound known for its diverse biological activities. The presence of a chlorine atom at the 6th position and a methyl group at the 5th position of the isatin core structure imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Isatin derivatives, which include 6-chloro-5-methylisatin, have been found to interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that isatin derivatives can interact with their targets in a variety of ways, such as agonistic or antagonistic interactions . The specific interactions of this compound with its targets and the resulting changes are areas for future research.
Biochemical Pathways
Isatin derivatives have been associated with a variety of biochemical pathways, depending on their specific targets
Result of Action
Isatin derivatives have been associated with a variety of biological activities, including anti-hiv, anti-inflammatory, and anticancer activities
Biochemical Analysis
Biochemical Properties
It is known that isatin derivatives, like 6-Chloro-5-methylisatin, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the isatin derivative and the biomolecules it interacts with.
Cellular Effects
Isatin derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Isatin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylisatin typically involves the chlorination of 5-methylisatin. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-methylisatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into 6-chloro-5-methylindoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted isatin derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methylisatin has found applications in various fields of scientific research:
Comparison with Similar Compounds
Isatin: The parent compound of 6-Chloro-5-methylisatin, known for its wide range of biological activities.
5-Methylisatin: Similar to this compound but lacks the chlorine atom, resulting in different chemical reactivity and biological properties.
6-Chloroisatin: Lacks the methyl group at the 5th position, which affects its chemical and biological behavior.
Uniqueness: this compound is unique due to the combined presence of both the chlorine and methyl groups, which influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its ability to interact with specific molecular targets and improve its efficacy in various applications.
Properties
IUPAC Name |
6-chloro-5-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNPCCKRVLBASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619844 | |
| Record name | 6-Chloro-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96187-75-6 | |
| Record name | 6-Chloro-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)













